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Compound of Interest

Compound Name: Caryophyllene formate

CAS No.: 58096-46-1

Cat. No.: B1618201

Get Quote

Abstract: This application note provides a comprehensive, in-depth guide to the structural

elucidation of caryophyllene formate, a sesquiterpene derivative of significant interest in

fragrance and potentially pharmaceutical research. We move beyond a simple recitation of

methods to detail a complete analytical workflow, grounded in the principles of modern NMR

spectroscopy. This document outlines field-proven protocols for sample preparation, data

acquisition using one- and two-dimensional NMR experiments (¹H, ¹³C, DEPT, COSY, HSQC,

HMBC), and a logical, step-by-step strategy for spectral interpretation to unambiguously

determine the molecular structure and relative stereochemistry of the target molecule. The

causality behind experimental choices is explained, ensuring that researchers can adapt these

protocols to other complex natural products.

Introduction: The Scientific Challenge
Caryophyllene and its derivatives are a well-known class of bicyclic sesquiterpenes found in the

essential oils of numerous plants. β-Caryophyllene, the parent compound, is recognized for its

anti-inflammatory and analgesic properties.[1] Caryophyllene formate (C₁₆H₂₆O₂, MW: 250.38
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g/mol ) is a derivative valued in the fragrance industry for its woody and spicy aroma.[2][3]

Accurate and unambiguous structural characterization is a prerequisite for any further

investigation into its biological activity or for quality control in commercial applications.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de

novo structural elucidation of organic molecules in solution.[4] Its ability to provide detailed

information about the chemical environment, connectivity, and spatial proximity of atoms makes

it indispensable.[5] This guide will detail a systematic approach using a suite of NMR

experiments to assemble the complete chemical picture of caryophyllene formate.

The Strategic NMR Workflow
The structural elucidation of an unknown or modified natural product is a process of systematic

deduction. Our strategy involves a series of experiments, each providing a unique piece of the

structural puzzle. The overall workflow is designed to be efficient and conclusive.
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Caption: Overall workflow for structural elucidation.
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Experimental Protocols
Scientific integrity demands meticulous sample preparation and data acquisition. A poorly

prepared sample will yield low-quality data, compromising the entire analysis.[6]

Protocol: Sample Preparation
The goal is to create a homogeneous solution free of particulate matter and paramagnetic

impurities, which can degrade spectral quality.[7]

Material Weighing: Accurately weigh 10-15 mg of purified caryophyllene formate. This

concentration is generally sufficient for both ¹H and a series of 2D NMR experiments,

including the less sensitive ¹³C and HMBC acquisitions.[7][8]

Solvent Selection: Chloroform-d (CDCl₃) is an excellent choice for nonpolar to moderately

polar sesquiterpenes. Its residual proton signal at δ 7.26 ppm serves as a convenient

internal reference.[7]

Dissolution: Add approximately 0.6 mL of CDCl₃ to the sample in a clean vial. Gently vortex

or sonicate the mixture to ensure complete dissolution.

Filtration and Transfer: To remove any microscopic solids that can disrupt the magnetic field

homogeneity, filter the solution through a small plug of glass wool in a Pasteur pipette

directly into a high-quality 5 mm NMR tube.[8] The final sample height should be

approximately 4-5 cm.[6]

Final Steps: Cap the NMR tube securely to prevent solvent evaporation. Wipe the outside of

the tube with a lint-free tissue to remove any dust or fingerprints.

Protocol: NMR Data Acquisition
The following experiments should be performed on a spectrometer of 400 MHz or higher to

ensure adequate signal dispersion.

¹H NMR: Provides information on the number and chemical environment of protons.

¹³C NMR: Shows the number and type of carbon atoms (quaternary, CH, CH₂, CH₃).
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DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates carbon

signals. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative.

Quaternary carbons are absent.

COSY (Correlation Spectroscopy): Identifies protons that are scalar-coupled, typically

through 2-3 bonds (¹H-¹H vicinal and geminal couplings).[9]

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the

signal of the carbon atom it is directly attached to (one-bond ¹H-¹³C correlation).[10]

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and

carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). This is

the key experiment for connecting molecular fragments across quaternary carbons.[11]

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser

Effect Spectroscopy): Reveals through-space correlations between protons that are close to

each other (< 5 Å), which is crucial for determining relative stereochemistry.[12]

Data Analysis and Structural Interpretation
The analysis is a stepwise process of assembling the molecular puzzle. We will predict the

expected spectral features of caryophyllene formate based on the known structure of β-

caryophyllene.[13] The addition of a formate group (-O-CHO) will introduce a characteristic

downfield singlet for the formyl proton and a corresponding carbonyl carbon signal, while

significantly shifting the signals of the attached carbon and its neighboring protons.

Analysis of 1D NMR Spectra (¹H, ¹³C, DEPT-135)
Formate Group Identification: Look for a sharp singlet in the ¹H NMR spectrum between δ

8.0-8.5 ppm. This is characteristic of the formyl proton (H-16). In the ¹³C spectrum, expect a

signal for the carbonyl carbon (C-16) between δ 160-165 ppm.

Methyl Group Identification: Caryophyllene formate is expected to have four methyl groups.

Based on the β-caryophyllene structure, expect three singlets (for two gem-dimethyl groups)

and one doublet in the ¹H spectrum, likely between δ 0.9-1.2 ppm.
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Olefinic Protons: The parent structure contains an exocyclic double bond. Expect two distinct

signals for the terminal methylene protons (=CH₂) around δ 4.8-5.0 ppm.[14]

Carbon Skeleton: The ¹³C and DEPT-135 spectra will reveal the total number of carbons and

their types (CH₃, CH₂, CH, C). By comparing this with the molecular formula (C₁₆H₂₆O₂), we

can confirm the presence of all expected carbons.

Analysis of 2D NMR Spectra: Building the Structure
This is where the molecular framework is assembled piece by piece.

HSQC Analysis: First, use the HSQC spectrum to create a definitive list of all ¹H-¹³C one-

bond correlations. This links every proton to its carbon, simplifying the subsequent analysis.

COSY Analysis: Trace the ¹H-¹H coupling networks. For instance, you should be able to

"walk" along proton spin systems, such as from one methylene proton to its geminal partner

and then to a vicinal methine proton. This will help define individual fragments of the

molecule.

HMBC Analysis: The Key to Connectivity: The HMBC spectrum provides the long-range

correlations needed to connect the fragments identified by COSY, especially across non-

protonated quaternary carbons. This is the most critical experiment for confirming the overall

carbon skeleton and the position of the formate group.

C-16 (Formyl Carbonyl)
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H-16 (Formyl Proton)
~8.1 ppm

Cα (Carbon attached to -OCHO)

²JHC
(Confirms attachment point)

Hα
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(Confirms attachment point)

Cβ (Neighboring Carbon)

²JHC or ³JHC
(Builds backbone)

Hβ

²JHC or ³JHC
(Builds backbone)

Quaternary Carbon (e.g., C-4)

Methyl Protons (e.g., H-14/15)
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(Positions methyl groups)
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Caption: Key HMBC correlations for structural assignment.

Example Interpretation: A crucial correlation in the HMBC spectrum would be from the formyl

proton (H-16, ~δ 8.1) to the carbon atom to which the formate group is attached (let's call it

Cα). This two-bond correlation (²JHC) is definitive proof of the ester linkage point. Conversely,

protons on carbons adjacent to Cα should show three-bond correlations (³JHC) to the formyl

carbon (C-16).

Predicted NMR Data Summary
The following table summarizes the predicted chemical shifts for caryophyllene formate
based on data for β-caryophyllene[13] and standard chemical shift increments for a formate

ester. Actual experimental values may vary.
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Position
Predicted ¹³C Shift
(ppm)

Predicted ¹H Shift
(ppm)

Key HMBC
Correlations from
¹H

1 ~39.0 ~2.4 (m) C-2, C-9, C-10, C-11

2 ~28.0 ~1.7 (m) C-1, C-3, C-4

3 ~39.5 ~1.5 (m)
C-2, C-4, C-5, C-14,

C-15

4 ~34.0 Quaternary -

5 ~50.0 ~1.6 (m)
C-3, C-4, C-6, C-14,

C-15

6 ~25.0 ~2.2 (m) C-5, C-7, C-8

7 ~41.0 ~2.3 (m) C-5, C-6, C-8, C-9

8 ~150.0 Quaternary -

9 ~48.0 ~1.8 (m)
C-1, C-7, C-8, C-10,

C-11

10 ~29.0 ~2.0 (m) C-1, C-9, C-11

11 ~35.0 Quaternary -

12 ~112.0 ~4.9, ~4.8 (s, s) C-8, C-9, C-11

13 ~22.0 ~1.6 (s) C-7, C-8, C-12

14 ~30.0 ~1.0 (s) C-3, C-4, C-5, C-15

15 ~22.0 ~1.0 (s) C-3, C-4, C-5, C-14

16 (Formyl) ~161.0 ~8.1 (s) Cα (Attachment Point)

Note: The exact point of attachment of the formate group will significantly alter the chemical

shifts of the attached carbon (Cα) and its immediate neighbors.

Stereochemical Analysis with NOESY/ROESY
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Once the planar structure is confirmed, NOESY or ROESY experiments are used to determine

the relative configuration. These experiments show correlations between protons that are close

in space, irrespective of their bonding. For example, a NOE correlation between a methyl

group's protons and a methine proton on the ring would indicate they are on the same face of

the molecule. This data is critical for assigning the correct 3D structure.[15]

Conclusion
The structural elucidation of natural products like caryophyllene formate requires a systematic

and multi-faceted approach. By combining a series of 1D and 2D NMR experiments,

researchers can confidently piece together the molecular structure. The workflow presented

here—from meticulous sample preparation to the logical interpretation of COSY, HSQC, and

HMBC spectra—provides a robust framework for this process. The HMBC experiment, in

particular, is indispensable for connecting the molecular fragments into a complete and

unambiguous structure. This comprehensive NMR toolkit empowers scientists in natural

product chemistry, drug discovery, and quality control to characterize complex molecules with

the highest degree of confidence.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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